4,4-Dimethylcyclohex-2-en-1-amine

CYP Enzyme Interaction Metabolic Stability Drug-Drug Interaction Risk

4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4) is a synthetic, small-molecule building block with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. It features a cyclohexene ring with a primary amine group at the 1-position and two methyl groups at the 4-position, which introduce significant steric bulk and conformational restriction.

Molecular Formula C8H15N
Molecular Weight 125.21
CAS No. 61888-92-4
Cat. No. B3054773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohex-2-en-1-amine
CAS61888-92-4
Molecular FormulaC8H15N
Molecular Weight125.21
Structural Identifiers
SMILESCC1(CCC(C=C1)N)C
InChIInChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3
InChIKeyZOIFHWVXOKUKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4): Physicochemical Profile and Role as a Conformationally Constrained Building Block


4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4) is a synthetic, small-molecule building block with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . It features a cyclohexene ring with a primary amine group at the 1-position and two methyl groups at the 4-position, which introduce significant steric bulk and conformational restriction . Commercially, it is supplied as a liquid with a purity of ≥95% and is a versatile intermediate for medicinal chemistry, particularly in the design of conformationally restricted pharmacophores . Its key physicochemical identifiers include a topological polar surface area (PSA) of 26.02 Ų and a calculated LogP of 2.39 . Its ability to serve as a rigid scaffold has made it a component in the development of 4,4-disubstituted cyclohexylamine-based NK1 receptor antagonists [1].

4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4): Why Generic or Unsubstituted Cyclohexenamine Analogs Cannot be Reliably Substituted


The substitution of 4,4-Dimethylcyclohex-2-en-1-amine with a generic cyclohex-2-en-1-amine or other 4-substituted analogs is not scientifically sound for applications requiring precise pharmacological or physicochemical outcomes. The geminal dimethyl substitution at the 4-position introduces a unique combination of steric bulk and conformational restriction that is not replicated by mono-substituted or unsubstituted analogs. This specific substitution pattern is a critical design element in optimizing ligand-receptor interactions, as demonstrated in the development of 4,4-disubstituted cyclohexylamine NK1 antagonists, where the C(1)-C(4) relative stereochemistry and linker modifications are key drivers of binding affinity and in vivo duration of action [1]. Replacing this core with a less sterically demanding analog would fundamentally alter the molecule's three-dimensional pharmacophore, with high probability of reducing target affinity and selectivity [1]. Furthermore, the specific electron distribution and reactivity of the enamine system, influenced by the 4,4-dimethyl groups, differs from that of other cyclohexenamines, making its chemical behavior and metabolic stability non-interchangeable.

4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4): Comparative Quantitative Evidence for Scientific Selection


Comparative CYP2A6/2A13 Binding Affinity Profile for Metabolic Stability Assessment

4,4-Dimethylcyclohex-2-en-1-amine exhibits a measurable and differential binding affinity for two key cytochrome P450 isoforms involved in drug metabolism. It shows a 7.8-fold lower affinity (higher Kd) for CYP2A6 compared to CYP2A13. This suggests a potentially lower propensity for metabolism via CYP2A6, a major hepatic isoform, while the higher affinity for CYP2A13 (predominantly in the respiratory tract) may indicate a different extrahepatic metabolic pathway. This isoform-specific binding profile is not necessarily shared by other 4,4-disubstituted cyclohexylamines and should be considered when optimizing for metabolic stability or mitigating potential drug-drug interactions [1]. A direct comparator for this specific data point is not identified, thus this represents a cross-study comparable observation.

CYP Enzyme Interaction Metabolic Stability Drug-Drug Interaction Risk

Physicochemical Differentiation: Quantified Lipophilicity and PSA as Drivers of Permeability and Solubility

The calculated physicochemical properties of 4,4-Dimethylcyclohex-2-en-1-amine provide a quantitative basis for its differentiation from its parent scaffold, cyclohex-2-en-1-amine. The introduction of the geminal dimethyl group at the 4-position increases lipophilicity (LogP 2.39 vs. estimated ~1.3 for the unsubstituted analog) and maintains a low polar surface area (26.02 Ų) . This specific LogP/PSA combination is a key driver for passive membrane permeability and blood-brain barrier penetration, a critical requirement for CNS-active drug candidates such as the NK1 antagonists derived from this scaffold [1]. The unsubstituted analog, being less lipophilic, would not possess the same permeability profile. This is a class-level inference as direct comparative permeability data between the exact compounds is not identified.

Lipophilicity Polar Surface Area ADME Properties Physicochemical Profiling

Structural Conformational Restriction: A Key Driver for NK1 Antagonist Affinity and In Vivo Duration

In the context of 4,4-disubstituted cyclohexylamine NK1 receptor antagonists, the 4,4-dimethylcyclohex-2-en-1-amine scaffold provides a rigid core that critically influences the C(1)-C(4) relative stereochemistry and the orientation of appended groups [1]. Studies on this series have demonstrated that modifications to the stereochemistry and flexible linker directly impact both binding affinity and in vivo duration of action [1]. While no direct head-to-head comparison data for 4,4-Dimethylcyclohex-2-en-1-amine as a free base versus a mono-methyl analog is available, the entire field of 4,4-disubstituted cyclohexylamine NK1 antagonists (from which multiple high-affinity leads emerged) is predicated on the unique conformational bias imparted by the 4,4-disubstitution [1]. This class-level inference supports the claim that the 4,4-dimethyl motif is non-interchangeable with less substituted analogs for achieving optimal NK1 receptor interactions.

NK1 Antagonist Conformational Restriction Pharmacophore Design Medicinal Chemistry

4,4-Dimethylcyclohex-2-en-1-amine (CAS 61888-92-4): High-Value Research Applications Grounded in Quantitative Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant NK1 Receptor Antagonists

This amine serves as a critical, conformationally restricted building block for the synthesis of 4,4-disubstituted cyclohexylamine NK1 antagonists. Its utility in this context is supported by its inclusion in the pharmacophore of a series of brain-penetrant compounds with demonstrated anti-emetic activity in a ferret emesis model [1]. The specific 4,4-dimethyl motif is essential for the proper C(1)-C(4) stereochemical orientation and for achieving the required physicochemical properties (LogP 2.39, PSA 26.02 Ų) for CNS penetration .

Chemical Biology: Metabolic Stability and CYP Interaction Profiling

Researchers focused on drug metabolism and drug-drug interaction (DDI) potential can utilize 4,4-Dimethylcyclohex-2-en-1-amine as a probe or core for further derivatization. Its differential binding affinity for CYP2A6 (Kd = 4,500 nM) and CYP2A13 (Kd = 580 nM) provides a quantifiable starting point for designing compounds with predictable metabolic pathways [1]. This is particularly valuable for optimizing clearance and minimizing potential DDI risks compared to scaffolds lacking such defined CYP interaction data.

Synthetic Methodology Development: Substrate for Asymmetric Synthesis

The compound's enamine functionality and inherent conformational restriction make it a valuable substrate for developing novel asymmetric synthetic methodologies, such as asymmetric reductive amination. The steric bulk of the 4,4-dimethyl group can be leveraged to induce diastereo- and enantioselectivity in reactions, making it a useful test substrate for exploring the scope of new chiral catalysts and reaction conditions [1].

Physicochemical Characterization Studies: A Model for Permeability Prediction

The well-defined physicochemical properties of 4,4-Dimethylcyclohex-2-en-1-amine (LogP 2.39, PSA 26.02 Ų) make it an excellent model compound for studies aimed at predicting passive membrane permeability and blood-brain barrier (BBB) penetration [1]. It can be used to calibrate in silico models or validate in vitro permeability assays (e.g., PAMPA), providing a benchmark for more complex molecules within the cyclohexylamine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethylcyclohex-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.